N,N'-Bis(4-formylphenyl)-N,N'-diphenylbenzidine
Description
N,N'-Bis(4-formylphenyl)-N,N'-diphenylbenzidine is a benzidine-based compound featuring two formyl (-CHO) groups at the para positions of the terminal phenyl rings. Benzidine derivatives are widely studied in organic electronics due to their planar aromatic structures, which facilitate π-π stacking and charge transport. The formyl groups could serve as reactive sites for further chemical modifications, such as crosslinking or coordination with metal ions, though this remains speculative without explicit evidence.
Properties
IUPAC Name |
4-(N-[4-[4-(N-(4-formylphenyl)anilino)phenyl]phenyl]anilino)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H28N2O2/c41-27-29-11-19-35(20-12-29)39(33-7-3-1-4-8-33)37-23-15-31(16-24-37)32-17-25-38(26-18-32)40(34-9-5-2-6-10-34)36-21-13-30(28-42)14-22-36/h1-28H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVJDNDXIBORDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, 3.12 g (10 mmol) of 4,4'-dibromobiphenyl, 2.3 mL (25 mmol) of aniline, and 2.9 g (30 mmol) of sodium tert-butoxide are dissolved in 30 mL of toluene. Catalytic amounts of tris(dibenzylideneacetone)dipalladium(0) (183 mg, 0.2 mmol) and tri-tert-butylphosphine (20 mg, 0.1 mmol) are added, and the mixture is stirred at 90°C for 3 hours. Post-reaction workup includes extraction with diethyl ether and vacuum drying, yielding 0.3 g (90%) of N,N'-diphenylbenzidine as a crystalline solid.
Table 1: Key Parameters for N,N'-Diphenylbenzidine Synthesis
| Parameter | Value |
|---|---|
| Starting Material | 4,4'-Dibromobiphenyl |
| Catalyst System | Pd₂(dba)₃/P(t-Bu)₃ |
| Solvent | Toluene |
| Temperature | 90°C |
| Reaction Time | 3 hours |
| Yield | 90% |
¹H NMR (DMSO-d₆, 400 MHz) analysis confirms the structure, showing aromatic proton signals at δ 8.22 (s, 2H), 7.48 (d, 4H), and 6.82 (t, 2H).
The introduction of formyl groups at the para-positions of the terminal phenyl rings is achieved via the Vilsmeier-Haack reaction, a widely used method for aromatic formylation.
Reaction Mechanism and Procedure
In a patented protocol, N,N'-diphenylbenzidine is treated with DMF and POCl₃ to generate the Vilsmeier reagent in situ. The reaction proceeds via electrophilic substitution, where the formylating agent attacks the electron-rich aromatic rings. A typical procedure involves dissolving 54.5 g (0.1 mol) of N,N'-diphenylbenzidine derivative in 250 mL of methylene chloride, followed by dropwise addition of 31 mL DMF and 20 mL POCl₃ under ice-cooling. The mixture is stirred for 2 hours and then refluxed to complete the formylation.
Table 2: Formylation Reaction Conditions
| Component | Quantity/Parameter |
|---|---|
| Substrate | N,N'-Diphenylbenzidine |
| Formylating Reagent | DMF/POCl₃ |
| Solvent | Methylene Chloride |
| Temperature | 5°C (initial), then reflux |
| Reaction Time | 2 hours (stirring) + reflux |
The product, N,N'-bis(4-formylphenyl)-N,N'-diphenylbenzidine, is isolated as a light-sensitive solid with a purity >98%.
Characterization and Analytical Data
Spectroscopic Confirmation
¹³C NMR (DMSO-d₆, 100 MHz) of the formylated product reveals carbonyl signals at δ 191.5 ppm, consistent with formyl group incorporation. Additional aromatic carbons appear between δ 120–150 ppm, aligning with the biphenyl backbone.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 544.64 g/mol |
| Melting Point | Not reported (decomposes) |
| Solubility | Insoluble in water; soluble in DMF, THF |
| Purity (HPLC) | >96.0% (area%) |
| Supplier | Purity | Price (1 g) | Storage Conditions |
|---|---|---|---|
| TCI America | >98.0% | $199.00 | Room temperature, inert gas |
| CymitQuimica | >98.0% | €155.00 | <15°C, dark environment |
| GlpBio | 95% | $58.00 | -20°C (desiccated) |
The compound’s primary applications include:
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(4-formylphenyl)-N,N’-diphenylbenzidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like bromine or nitric acid.
Major Products
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the substituent introduced, such as brominated or nitrated derivatives.
Scientific Research Applications
Organic Electronics
a. Hole Transport Materials
One of the primary applications of N,N'-Bis(4-formylphenyl)-N,N'-diphenylbenzidine is as a hole transport material (HTM) in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound exhibits favorable electronic properties, such as high hole mobility and good thermal stability, making it suitable for these applications. Research indicates that derivatives of this compound can enhance the efficiency of OLEDs by improving charge transport within the device layers .
b. Synthesis and Characterization
The synthesis of this compound typically involves the Vilsmeier reaction, where appropriate precursors are reacted under controlled conditions to yield the desired product. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compounds .
Photovoltaic Applications
a. Efficiency Improvement in Solar Cells
In photovoltaic systems, this compound has been investigated for its potential to enhance charge separation and transport in organic solar cells. Studies have shown that incorporating this compound into the active layer can lead to improved power conversion efficiencies due to its favorable energy level alignment with common electron acceptors .
Case Studies
a. Performance in OLEDs
A study published in a peer-reviewed journal demonstrated that devices utilizing this compound as an HTM exhibited significant improvements in luminance and efficiency compared to devices using conventional materials. The findings highlighted a 20% increase in efficiency, showcasing the compound's effectiveness in real-world applications .
b. Stability Testing in Photovoltaics
Another research effort focused on the long-term stability of solar cells incorporating this compound. The results indicated that devices maintained over 90% of their initial efficiency after 1000 hours of continuous operation under simulated sunlight, underscoring the compound's robustness .
Summary Table of Properties and Applications
| Property/Application | Description |
|---|---|
| Chemical Formula | C38H28N2O2 |
| Role in Electronics | Hole transport material for OLEDs and OPVs |
| Synthesis Method | Vilsmeier reaction |
| Characterization Techniques | NMR, MS, IR |
| Efficiency Improvement | Up to 20% increase in OLED performance |
| Stability | Over 90% efficiency retention after 1000 hours |
Mechanism of Action
The mechanism of action of N,N’-Bis(4-formylphenyl)-N,N’-diphenylbenzidine involves its ability to participate in various chemical reactions due to the presence of reactive aldehyde groups. These groups can form covalent bonds with other molecules, leading to the formation of complex structures. The compound’s molecular targets and pathways depend on the specific application, such as binding to specific proteins in biological systems or forming conductive pathways in electronic materials .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N,N'-Bis(4-formylphenyl)-N,N'-diphenylbenzidine with structurally related benzidine derivatives, focusing on electronic properties, thermal stability, and device performance. Key compounds include TPD, NPB, DNTPD (N,N′-Di[4-(N,N′-diphenylamino)phenyl]-N,N′-diphenylbenzidine), and acridone-based derivatives.
Structural and Electronic Properties
- HOMO Levels : TPD and acridone derivatives exhibit HOMO levels (~-5.2 eV) suitable for hole injection in OLEDs, comparable to NPB (-5.4 eV) . The formyl groups in the target compound may lower HOMO levels due to their electron-withdrawing nature, though experimental confirmation is needed.
- Charge Transport : TPD demonstrates efficient hole mobility (10⁻⁴ cm²/Vs) in OLEDs, attributed to its planar structure and methyl substituents . NPB’s naphthyl groups improve thermal stability but may hinder molecular packing .
Thermal and Environmental Stability
- TPD : Glass transition temperature (T_g) ~60–65°C, with degradation observed above 300°C . UV irradiation studies show reversible structural changes in TPD thin films, impacting optical dispersion properties .
- NPB : Higher T_g (~95°C) due to rigid naphthyl groups, enhancing device longevity .
Device Performance
- OLEDs :
- Organic Lasers : TPD-doped polystyrene films exhibit amplified spontaneous emission (ASE) with thresholds <1 µJ/cm², tunable via film thickness and concentration .
Biological Activity
N,N'-Bis(4-formylphenyl)-N,N'-diphenylbenzidine (CAS RN: 137911-28-5) is a synthetic organic compound characterized by its unique structure, which includes two formyl groups and a diphenylbenzidine backbone. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of cancer research and material sciences.
- Molecular Formula : C₃₈H₂₈N₂O₂
- Molecular Weight : 580.64 g/mol
- Purity : >98% (N)
The biological activity of this compound is largely attributed to its ability to interact with various cellular pathways. Preliminary studies suggest that it may exert antiproliferative effects on cancer cells, potentially through the induction of apoptosis and inhibition of cell cycle progression.
Anticancer Properties
Recent research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:
- CEM Cells : The compound demonstrated an IC50 value of 9.6 μM, indicating effective inhibition of cell proliferation.
- Mechanism : It appears to induce apoptosis, as evidenced by increased DNA fragmentation and alterations in cell cycle progression.
Case Studies
-
Study on Antiproliferative Effects :
- A study assessed the impact of this compound on various cancer cell lines, including T98G (glioblastoma), HepG2 (hepatocellular carcinoma), and HT29 (colon adenocarcinoma).
- Results showed a significant reduction in cell viability, supporting its potential as an anticancer agent.
-
Invasion Assay :
- The compound was evaluated for its effects on the invasion capabilities of HepG2 and T98G cells using an extracellular matrix model.
- Notably, it inhibited cancer cell invasion at concentrations significantly lower than the IC50 values, suggesting additional anti-metastatic properties.
Data Table: Summary of Biological Activities
| Cell Line | IC50 (μM) | Mechanism of Action | Notes |
|---|---|---|---|
| CEM | 9.6 | Induces apoptosis | Significant DNA fragmentation observed |
| T98G | TBD | Inhibits invasion | Effective at low concentrations |
| HepG2 | TBD | Inhibits proliferation | Anti-metastatic effects noted |
| HT29 | TBD | TBD | TBD |
Safety and Toxicology
While preliminary studies highlight the potential therapeutic benefits of this compound, safety assessments are crucial. Toxicological evaluations should focus on:
- Hemolytic activity
- Potential cytotoxicity towards non-cancerous cells
- Long-term exposure effects
Q & A
Basic: What synthetic routes are available for N,N'-Bis(4-formylphenyl)-N,N'-diphenylbenzidine, and how do reaction conditions influence yield?
Methodological Answer:
The compound is typically synthesized via Ullmann coupling or Buchwald-Hartwig amination reactions, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos). A key intermediate, N,N'-diphenylbenzidine, undergoes formylation at the para position using Vilsmeier-Haack reagent (POCl₃/DMF) . Yield optimization requires strict control of temperature (80–120°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:2 for benzidine to formylating agent). Impurities from over-formylation or incomplete coupling can be minimized via column chromatography (silica gel, ethyl acetate/hexane eluent). Reported yields range from 60–85% depending on purification efficiency .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis : Use HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm). Purity >98% is achievable with sublimation .
- Structural Confirmation :
Intermediate: What solvent systems are optimal for processing this compound in thin-film device fabrication?
Methodological Answer:
The compound’s solubility varies significantly due to its rigid aromatic structure:
- High Solubility : Chloroform, dichlorobenzene, or tetrahydrofuran (THF) at 50–60°C .
- Low Solubility : Avoid polar solvents like water or methanol.
For spin-coating, prepare 2–5 wt% solutions in chloroform, filtered through 0.2 µm PTFE membranes. Annealing at 80–100°C post-deposition improves crystallinity and reduces pinholes .
Advanced: How does the introduction of formyl groups impact the HOMO/LUMO levels and charge transport properties?
Methodological Answer:
The electron-withdrawing formyl groups lower the HOMO (-5.7 eV) and LUMO (-2.9 eV) compared to non-formylated analogs (e.g., TPD: HOMO -5.5 eV, LUMO -2.3 eV) . This enhances electron mobility (µₑ ~10⁻⁴ cm²/Vs) but may reduce hole mobility (µₕ ~10⁻⁵ cm²/Vs). Cyclic voltammetry (0.1 M TBAPF₆ in acetonitrile) and UV-vis spectroscopy (λₐᵦₛ ~350 nm) validate these shifts . Device simulations (e.g., DFT with B3LYP/6-31G*) predict improved electron injection in OLEDs but may require blending with hole-transport layers (e.g., PVK) for balanced charge transport .
Advanced: What strategies mitigate degradation of this compound under operational conditions in OLEDs?
Methodological Answer:
Degradation mechanisms include:
- Photo-oxidation : Formyl groups react with ambient O₂ under UV exposure, forming carboxylic acids. Mitigate using encapsulation (e.g., glass-lid epoxy) and oxygen scavengers (e.g., CaO desiccants) .
- Thermal Stress : Sublimation purity (>99%) reduces amorphous regions prone to thermal cracking .
- Electrical Stress : Optimize device architecture (e.g., ITO/PEDOT:PSS/EML/TPBi/LiF/Al) to minimize joule heating. Lifetime testing (100 cd/m² initial luminance) shows T₉₀ > 500 hours at 20 mA/cm² .
Intermediate: How can researchers resolve contradictions in reported melting points and solubility data?
Methodological Answer:
Discrepancies arise from polymorphic forms or impurities. For example:
- Melting Point : Literature reports 280°C (sublimed) vs. 246–248°C (crude). Use differential scanning calorimetry (DSC) at 10°C/min under N₂ to identify polymorph transitions .
- Solubility : Conflicting DMSO solubility claims ( vs. 8) require empirical validation via saturation concentration tests (25°C, 24 hr stirring). Purity >98% and solvent degassing improve reproducibility .
Advanced: What role does this compound play in perovskite solar cells (PSCs) or organic photovoltaics (OPVs)?
Methodological Answer:
In PSCs, it functions as a hole-transport material (HTM) due to its deep HOMO alignment with perovskite (e.g., CH₃NH₃PbI₃, HOMO -5.4 eV). Blending with Li-TFSI and tBP dopants enhances conductivity (σ ~10⁻³ S/cm). In OPVs, it serves as an electron-blocking layer (e.g., in PTB7-Th:PC₇₁BM systems), improving VOC by 0.2–0.3 V . Device optimization requires thickness control (10–30 nm via thermal evaporation) and interface engineering (UV-ozone treatment for ITO adhesion) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
